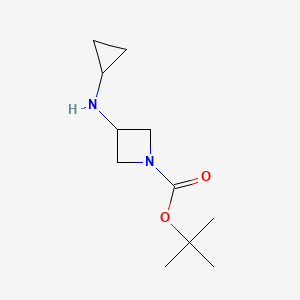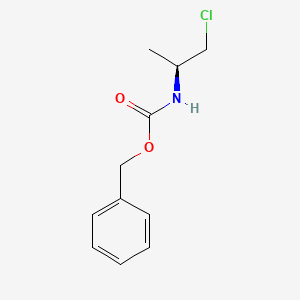
tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1342433-96-8 . It has a molecular weight of 212.29 . The IUPAC name for this compound is tert-butyl 3- (cyclopropylamino)-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)12-8-4-5-8/h8-9,12H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . It should be stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Applications in N-heterocycle Synthesis
Chiral sulfinamides, especially tert-butanesulfinamide, are used in the asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, azetidines, and their derivatives, which are important for creating natural product structures and therapeutically relevant compounds. The review by Philip et al. (2020) focuses on tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis, highlighting its role in generating diverse structures applicable in therapeutic contexts (Philip, R., Radhika, S., Saranya, P., & Anilkumar, G., 2020).
Environmental and Health Impacts
Studies have been conducted on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), which are used to retard oxidative reactions in various products. Liu and Mabury (2020) provide insights into the presence of SPAs in environmental matrices and their implications for human health, suggesting a need for novel SPAs with lower toxicity and environmental impact (Liu, R., & Mabury, S., 2020).
Bioactive Compound Synthesis
Dembitsky (2006) reviews over 260 naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives, highlighting their potential as antioxidants, and anticancer, antimicrobial, and antibacterial agents. This review also considers synthetic compounds containing tertiary butyl groups, underscoring their applications in cosmetics, agronomy, and pharmaceutical industries (Dembitsky, V., 2006).
Nonchromatographic Bioseparation Processes
Three-phase partitioning (TPP) is explored as a nonchromatographic bioseparation technology for the extraction, separation, and purification of bioactive molecules. Yan et al. (2018) discuss the application of TPP in the separation and purification of proteins, enzymes, plant oils, polysaccharides, and other small molecule organic compounds, suggesting its potential in food, cosmetics, and medicine (Yan, J., Wang, Y., Qiu, W.-Y., Ma, H., Wang, Z., & Wu, J., 2018).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9(7-13)12-8-4-5-8/h8-9,12H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWISGVCRMIUTMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734558 |
Source


|
| Record name | tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1342433-96-8 |
Source


|
| Record name | tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B596053.png)
![1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B596055.png)





![7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B596063.png)
![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)
